molecular formula C9H14 B8792137 5-Tert-butylcyclopenta-1,3-diene

5-Tert-butylcyclopenta-1,3-diene

Cat. No. B8792137
M. Wt: 122.21 g/mol
InChI Key: ZATNUISQHWOHHK-UHFFFAOYSA-N
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Patent
US05281679

Procedure details

2-Bromo-2-methyl propane (353.5 g, 2.582 mol, Aldrich) was transferred into a 2-1 reaction flask with side-arms at 5° C. Sodium cyclopentadienide (1290 cm3 of a 2.0M solution in THF, 2.582 mol, Aldrich) was slowly added. After complete addition, the reaction set-up was allowed to warm up to ambient temperature over 12 hours. Distilled water was added to dissolve the resulting sodium bromide and the THF solution was collected over anhydrous sodium sulfate. The aqueous layer was repeatedly extracted with diethyl ether and combined with the THF solution. Filtration afforded the crude 2-cyclopentadienyl-2-methyl propane (t-BuCp), the solvent was removed and the crude product was fractionally distilled to obtain the pure (t-BuCp), boiling point 125° C. A sample of the pure t-BuCp (42.81 g, 0.351 mol) and THF (400 cm3) were transferred into a 1-1 reaction flask equipped with a mechanical stirrer. n-Butyl lithium (223 cm3 of a 1.6M solution in hexanes, 0.357 mol, Aldrich) was added dropwise at ambient temperature. The mixture was vigorously stirred for 3 hours and the resulting solution of t-BuC5H4 -Li+ was slowly added to a suspension of ZrCl4 (40.78 g, 0.175 mol) in THF (100 cm3) at -78° C. After complete addition of the lithiated salt, stirring continued and the reaction slowly warmed up to ambient temperature over 12 h. The solvent was stripped off under reduced pressure and the crude product was Soxhlet extracted in toluene to yield crystals, after cooling, of (t-BuCp)2ZrCl2. FIGS. 1 and 2 show the 'H NMR traces (400 MHz) for Bis(i-PropylCyclopentadienyl) Zirconium Dichloride and Bis(t-ButylCyclopentadienyl) Zirconium Dichloride, respectively.
Quantity
353.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:5])([CH3:4])[CH3:3].[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Na+].O.[Br-].[Na+]>C1COCC1>[CH:6]1([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:10]=[CH:9][CH:8]=[CH:7]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
353.5 g
Type
reactant
Smiles
BrC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the THF solution was collected over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was repeatedly extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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